molecular formula C7H8N2O4 B11818654 methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate

methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate

Cat. No.: B11818654
M. Wt: 184.15 g/mol
InChI Key: VXEQQYGCMQEBIC-UHFFFAOYSA-N
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Description

Methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate is a chemical compound with the molecular formula C7H8N2O4 It is a derivative of furan, a heterocyclic organic compound, and contains both ester and hydroxycarbamimidoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method involves the reaction of furan-3-carboxylic acid with hydroxylamine to form the hydroxycarbamimidoyl intermediate, which is then esterified using methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions generally require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate is unique due to the presence of both ester and hydroxycarbamimidoyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate

InChI

InChI=1S/C7H8N2O4/c1-12-7(10)4-2-5(13-3-4)6(8)9-11/h2-3,11H,1H3,(H2,8,9)

InChI Key

VXEQQYGCMQEBIC-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)C1=COC(=C1)/C(=N\O)/N

Canonical SMILES

COC(=O)C1=COC(=C1)C(=NO)N

Origin of Product

United States

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